4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Overview
Description
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid is a complex organic compound that features a unique combination of fluorinated aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-a]pyridine core, which can be achieved through various methods such as condensation reactions, multicomponent reactions, and oxidative coupling . The fluorination of the aromatic rings is usually carried out using electrophilic fluorinating agents under controlled conditions to ensure selective substitution .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic and heterocyclic structures allow the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Fluorinated benzoic acids: These compounds have similar fluorinated aromatic structures and are used in similar applications.
Uniqueness
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid is unique due to its combination of fluorinated aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3O3/c16-9-3-4-20-12(7-18-13(20)6-9)14(21)19-11-5-8(15(22)23)1-2-10(11)17/h1-7H,(H,19,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXYFGBQOYBMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)C2=CN=C3N2C=CC(=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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